molecular formula C6H9IN2O B8093649 1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide CAS No. 13207-96-0

1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide

Cat. No.: B8093649
CAS No.: 13207-96-0
M. Wt: 252.05 g/mol
InChI Key: XAEGCHZJNBJBIX-UHFFFAOYSA-M
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Description

1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide is a chemical compound with the molecular formula C6H9IN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its unique structure, which includes a pyrimidine ring with two methyl groups and an oxo group, making it a valuable compound in various chemical and biological research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide typically involves the reaction of 1,3-dimethyluracil with iodine. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidine compounds .

Scientific Research Applications

1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting metabolic pathways in microorganisms. This inhibition is primarily due to the compound’s ability to mimic natural substrates, thereby blocking the active sites of enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium perchlorate
  • 1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium chloride
  • 1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide

Uniqueness

1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide is unique due to its iodide ion, which imparts distinct chemical properties compared to its perchlorate, chloride, and bromide counterparts. The iodide ion can participate in specific substitution reactions that are not feasible with other halides, making this compound particularly valuable in synthetic chemistry .

Properties

IUPAC Name

1,3-dimethylpyrimidin-1-ium-2-one;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N2O.HI/c1-7-4-3-5-8(2)6(7)9;/h3-5H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEGCHZJNBJBIX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=[N+](C1=O)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80494867
Record name 1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13207-96-0
Record name 1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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